1H-Pyrazol-3-amine dihydrochloride
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Overview
Description
1H-Pyrazol-3-amine dihydrochloride is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrazol-3-amine dihydrochloride can be synthesized through several methods. One common approach involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. This reaction typically occurs under mild conditions and can be catalyzed by acids or bases .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale cyclocondensation reactions. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include recrystallization and chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazol-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different aminopyrazole derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyrazoles, which can have significant biological and chemical properties .
Scientific Research Applications
1H-Pyrazol-3-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the development of enzyme inhibitors and receptor ligands.
Medicine: This compound is explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: It is utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1H-Pyrazol-3-amine dihydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
- 3-Amino-1-methyl-1H-pyrazole
- 3-Amino-4,5-dihydro-1-phenylpyrazole
- 3,5-Diamino-1H-pyrazole
Comparison: 1H-Pyrazol-3-amine dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt form. This gives it distinct solubility and reactivity properties compared to other aminopyrazoles. Additionally, its ability to form stable complexes with various metal ions makes it valuable in coordination chemistry .
Properties
Molecular Formula |
C3H7Cl2N3 |
---|---|
Molecular Weight |
156.01 g/mol |
IUPAC Name |
1H-pyrazol-5-amine;dihydrochloride |
InChI |
InChI=1S/C3H5N3.2ClH/c4-3-1-2-5-6-3;;/h1-2H,(H3,4,5,6);2*1H |
InChI Key |
OSPIHBOXUJUEHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NN=C1)N.Cl.Cl |
Origin of Product |
United States |
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